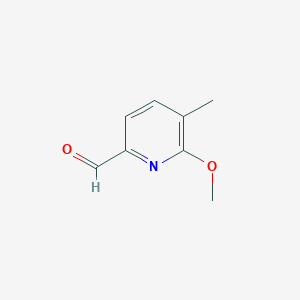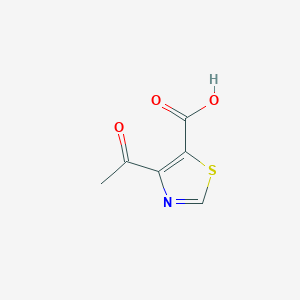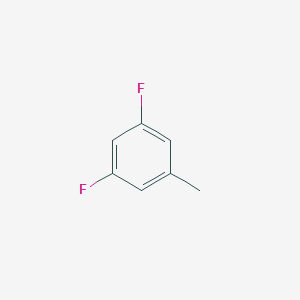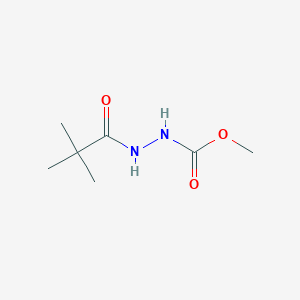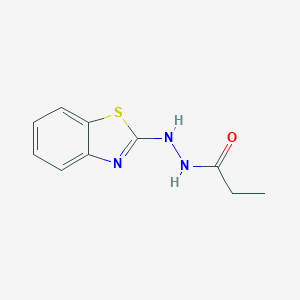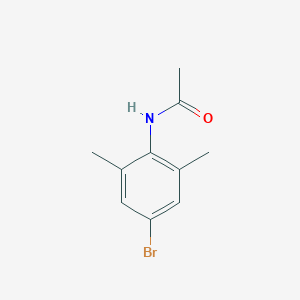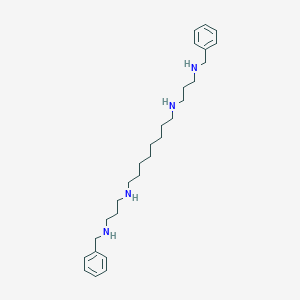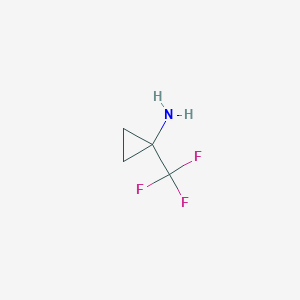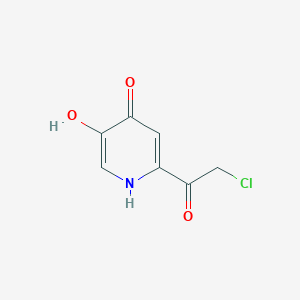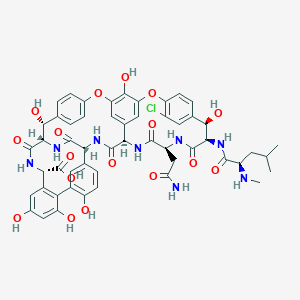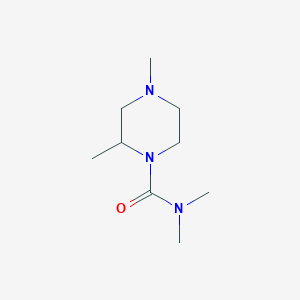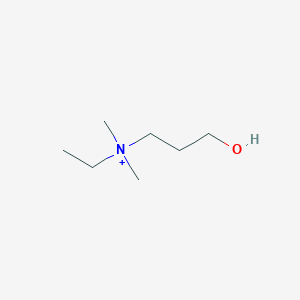
3-羟基金刚烷-1-基甲基丙烯酸酯
概述
描述
Synthesis Analysis The synthesis of 3-hydroxyadamantan-1-yl methacrylate involves a series of chemical reactions, starting from adamantan-1-ylmethanols. A notable procedure involves the nitroxylation of adamantan-1-ylmethanols with fuming nitric acid, followed by the reduction of intermediate nitric acid esters with hydrazine hydrate. This pathway provides an efficient method for producing the target compound, showcasing the chemical versatility and reactivity of adamantane derivatives (Ivleva, Pogulyaiko, & Klimochkin, 2018).
科学研究应用
亲水性聚合物: 基于甲基丙烯酸羟乙酯的亲水性聚合物已被研究用于细胞生物学应用,包括它们对蛋白质吸附、细胞粘附和细胞功能控制的影响 (Smetana, 1993).
新型嵌段共聚物: 金刚烷基甲基丙烯酸酯衍生物的阴离子聚合,包括 1-金刚烷基甲基丙烯酸酯和 3-甲基丙烯酰氧基-1,1'-双金刚烷,已被探索用于生产具有高热稳定性的嵌段共聚物,这归因于体积庞大的金刚烷基 (Ishizone et al., 2002).
3-羟基-2-甲基丙酰胺的选择性合成: 已经开发出一种一锅法,可以合成 3-羟基-2-甲基丙酰胺,这是合成甲基丙烯酸甲酯的中间体,展示了优异的转化率和选择性 (García et al., 2006).
生物医学应用: 甲基丙烯酸羟乙酯 (HEMA) 是一种用途广泛的单体,在组织工程和生物材料等生物医学领域有许多应用 (Montheard et al., 1992).
粘合剂聚合物: 1,3-双(甲基丙烯酰胺)丙烷-2-基二氢磷酸盐等新型单体显示出改进的耐水解稳定性和粘合剂聚合物的粘合性能 (Moszner et al., 2006).
生物相容性聚合物: 衍生自羟基官能化 PHEMA 的可降解和毒性较低的聚合物在生物医学应用和持续药物输送系统中具有潜力 (Zhang et al., 2012).
合成方法: 已经开发出一种合成 (3-羟基金刚烷-1-基)甲醇的方法,这在各种合成工艺中可能很重要 (Ivleva et al., 2018).
牙科应用: 基于聚(甲基丙烯酸)和羟基磷灰石的复合材料由于其生物相容性而在牙科中显示出潜力 (Cucuruz et al., 2016).
HPMA 共聚物: HPMA 共聚物有望成为抗癌药物和生物材料的载体,在癌症和肌肉骨骼疾病治疗中具有潜在应用 (Kopeček & Kopec̆ková, 2010).
生物医学和制药领域: 基于咪唑基离子液体单体的双亲水嵌段共聚物显示出在生物医学和制药应用中的前景 (Vijayakrishna et al., 2008).
安全和危害
属性
IUPAC Name |
(3-hydroxy-1-adamantyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-9(2)12(15)17-14-6-10-3-11(7-14)5-13(16,4-10)8-14/h10-11,16H,1,3-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIBFPKQHULHSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
867296-29-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo[3.3.1.13,7]dec-1-yl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867296-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20921703 | |
| Record name | 3-Hydroxyadamantan-1-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyadamantan-1-yl methacrylate | |
CAS RN |
115372-36-6 | |
| Record name | 3-Hydroxy-1-adamantyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115372-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo(3.3.1.13,7)dec-1-yl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115372366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo[3.3.1.13,7]dec-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hydroxyadamantan-1-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-1-methacryloyloxyadamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


